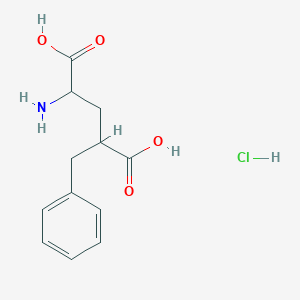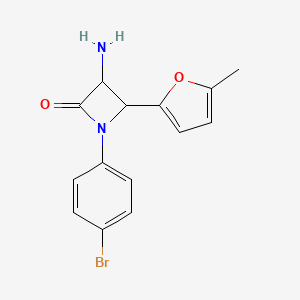![molecular formula C24H40O5 B14780719 4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14780719.png)
4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-muricholic acid: is a bile acid predominantly found in mice, characterized by its unique hydroxyl group configuration at the 6-position in the β-configuration . It is one of the primary bile acids in mice, alongside alpha-muricholic acid and gamma-muricholic acid . This compound plays a significant role in bile acid metabolism and has been detected at low concentrations in human urine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-muricholic acid is synthesized from ursodeoxycholic acid through a hydroxylation reaction at the 6-position, facilitated by the enzyme cytochrome P450 Cyp2c70 . This enzyme is responsible for the species-specific differences in bile acid metabolism between mice and humans .
Industrial Production Methods: Industrial production of beta-muricholic acid involves the extraction and purification from murine bile or liver tissues. The process includes several steps such as solvent extraction, chromatographic separation, and crystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Beta-muricholic acid undergoes various chemical reactions, including:
Oxidation: Conversion to oxo derivatives.
Reduction: Formation of reduced bile acids.
Substitution: Hydroxylation and conjugation reactions.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents such as sodium borohydride.
Substitution: Involves enzymes like cytochrome P450 for hydroxylation and conjugation with taurine or glycine.
Major Products:
Oxidation: Produces oxo-muricholic acids.
Reduction: Forms reduced bile acids.
Substitution: Results in tauro-beta-muricholic acid and glyco-beta-muricholic acid.
Scientific Research Applications
Beta-muricholic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study bile acid chemistry and metabolism.
Biology: Investigates the role of bile acids in gut microbiota and metabolism.
Industry: Utilized in the development of bile acid-based pharmaceuticals and supplements.
Mechanism of Action
Beta-muricholic acid exerts its effects through several mechanisms:
Bile Acid Receptor Antagonism: Acts as an antagonist of the farnesoid X receptor (FXR), regulating bile acid metabolism and lipid homeostasis.
Cholesterol Desaturation: Reduces cholesterol absorption and promotes the dissolution of cholesterol gallstones.
Gut Microbiota Modulation: Influences gut microbiota composition and bile acid metabolism.
Comparison with Similar Compounds
- Alpha-muricholic acid
- Gamma-muricholic acid
- Ursodeoxycholic acid
- Chenodeoxycholic acid
Comparison: Beta-muricholic acid is unique due to its specific hydroxyl group configuration at the 6-position in the β-configuration, which distinguishes it from other muricholic acids and primary bile acids found in humans . This unique structure contributes to its specific biological activities and therapeutic potential .
Properties
Molecular Formula |
C24H40O5 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13?,14?,15?,16?,17?,18?,20?,21?,22?,23-,24-/m1/s1 |
InChI Key |
DKPMWHFRUGMUKF-MBAYLLCKSA-N |
Isomeric SMILES |
CC(CCC(=O)O)C1CCC2[C@@]1(CCC3C2C(C(C4[C@@]3(CCC(C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,4S)-2-(1,2-dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14780646.png)
![Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14780653.png)


![3-[4-[1-(2,3-dihydroxypropanoyl)-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14780675.png)








![[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate](/img/structure/B14780715.png)
